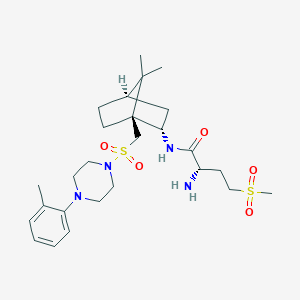

1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine

Vue d'ensemble

Description

L-368,899 est un composé utilisé dans la recherche scientifique, principalement comme antagoniste sélectif du récepteur de l'ocytocine. Il présente une bonne sélectivité par rapport aux récepteurs de la vasopressine apparentés. Le composé est connu pour sa forte biodisponibilité orale et sa pénétration rapide dans le cerveau, ce qui en fait un outil précieux pour étudier les rôles centraux de l'ocytocine, notamment dans le comportement social et la liaison de couple .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de L-368,899 implique plusieurs étapes, notamment la formation d'un système cyclique bicyclo[2.2.1]heptane et la fixation de divers groupes fonctionnels. Les étapes clés comprennent :

- Formation du système cyclique bicyclo[2.2.1]heptane.

- Introduction du groupe sulfonyle.

- Fixation du cycle pipérazine.

- Couplage final pour former la molécule complète.

Méthodes de production industrielle

Les méthodes de production industrielle de L-368,899 ne sont pas largement documentées, mais la synthèse suit généralement les mêmes principes que la synthèse en laboratoire, avec une optimisation pour l'échelle, le rendement et la pureté.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Sulfonyl Groups

The compound contains two sulfonyl groups (−SO₂−) that exhibit electrophilic character, enabling nucleophilic substitution reactions.

-

Key observation : The sulfonyl groups remain stable under mild acidic/basic conditions but participate in displacement reactions with strong nucleophiles like amines .

Piperazine Ring Modifications

The 4-(2-methylphenyl)piperazine moiety undergoes characteristic reactions:

2.1 Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Conditions : Polar aprotic solvents (DMF, THF), K₂CO₃ as base

-

Outcome : N-alkylation at the piperazine nitrogen, forming quaternary ammonium salts .

2.2 Acylation

-

Reagents : Acyl chlorides or anhydrides

-

Conditions : Schotten-Baumann (two-phase system: CH₂Cl₂/H₂O)

-

Outcome : Formation of acylated piperazine derivatives, confirmed by IR (C=O stretch at 1,650 cm⁻¹) .

Amino Group Reactivity

The primary amine in the 2-amino-4-(methylsulfonyl)butyramido side chain participates in:

-

Critical note : The amino group’s basicity (pKa ≈ 9.5) makes it susceptible to protonation in physiological environments, influencing solubility .

Stability Under Physiological Conditions

Reaction Optimization Data

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Amide coupling | EDC, N-BOC-(S)-methionine sulfone | 16–20°C | 15 min | 98% |

| Deprotection | 2N HCl | 20°C | 30 min | 95% |

| Final purification | Isopropyl acetate/NaHCO₃ | RT | – | 99% purity |

Applications De Recherche Scientifique

Oxytocin Receptor Antagonism

L-368,899 has been extensively studied for its ability to selectively block the oxytocin receptor. This property makes it a valuable tool in research related to:

- Anxiety Disorders : Studies suggest that modulation of oxytocin signaling can influence anxiety-related behaviors. L-368,899 can help elucidate the role of oxytocin in these disorders by providing insights into receptor interactions and downstream signaling pathways.

- Social Behavior : Research indicates that oxytocin plays a critical role in social bonding and behavior. By antagonizing this receptor, L-368,899 allows researchers to investigate the neurobiological underpinnings of social interactions and conditions such as autism spectrum disorders.

Therapeutic Potential

The compound shows promise in therapeutic applications due to its selective action on the oxytocin receptor:

- Post-Traumatic Stress Disorder (PTSD) : Given the involvement of oxytocin in stress responses, L-368,899 may offer a novel approach to treating PTSD by modulating stress-related pathways.

- Reproductive Health : As oxytocin is involved in childbirth and lactation, antagonists like L-368,899 could provide insights into managing complications related to these processes.

Chemical Reactivity

The presence of sulfonyl groups allows L-368,899 to participate in nucleophilic substitution reactions, making it a candidate for further chemical modifications and the synthesis of analogs with potentially enhanced biological activity.

Case Study 1: Anxiety Modulation

In a study examining the effects of oxytocin on anxiety-like behaviors in rodents, researchers utilized L-368,899 to block the receptor's activity. The results indicated that antagonism led to increased anxiety behaviors compared to controls treated with oxytocin alone. This highlights the compound's utility in understanding the complexities of anxiety modulation via oxytocin pathways.

Case Study 2: Social Behavior Analysis

Another investigation focused on social behavior in mice demonstrated that administration of L-368,899 resulted in decreased social interaction compared to untreated subjects. This finding underscores the critical role of oxytocin signaling in promoting social behaviors and suggests potential avenues for therapeutic intervention in social deficits.

Mécanisme D'action

L-368,899 exerts its effects by selectively binding to the oxytocin receptor, thereby blocking the action of oxytocin. This antagonism affects various oxytocin-mediated pathways, including those involved in uterine contractions and social behaviors. The compound’s ability to cross the blood-brain barrier allows it to accumulate in brain regions associated with social behavior .

Comparaison Avec Des Composés Similaires

Composés similaires

L-371,257 : Un autre antagoniste du récepteur de l'ocytocine avec une sélectivité périphérique.

Atosiban : Un antagoniste non peptidique du récepteur de l'ocytocine utilisé en clinique pour gérer le travail prématuré.

Barusiban : Un antagoniste sélectif du récepteur de l'ocytocine avec des applications thérapeutiques potentielles.

Unicité

L-368,899 est unique en raison de sa forte biodisponibilité orale et de sa pénétration rapide dans le cerveau, ce qui lui permet de s'accumuler sélectivement dans les zones du système limbique. Cela le rend particulièrement utile pour étudier les rôles centraux de l'ocytocine dans les comportements sociaux .

Activité Biologique

The compound 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine , commonly referred to as L-368,899 , is a selective antagonist of the oxytocin receptor. This compound has garnered attention for its potential applications in various therapeutic areas due to its biological activity, particularly in modulating oxytocin-mediated effects.

- Molecular Formula : C26H42N4O5S2

- Molecular Weight : 554.77 g/mol

- CAS Number : 160312-62-9

L-368,899 functions primarily as an antagonist at the oxytocin receptor, with a notable selectivity over vasopressin receptors. The compound exhibits high affinity for these receptors, demonstrated by the following IC50 values:

- Oxytocin Receptor (Rat Uterus) : 8.9 nM

- Oxytocin Receptor (Human Uterus) : 26 nM

- Vasopressin V1a Receptor : 370 nM

- Vasopressin V2 Receptor : 570 nM

These values indicate that L-368,899 effectively inhibits oxytocin-induced contractions in isolated uterine tissues, suggesting its potential use in conditions where modulation of uterine contractions is beneficial, such as preterm labor.

In Vitro Studies

L-368,899 has been shown to significantly reduce oxytocin-induced contractions in isolated rat uterus preparations. The potency of this inhibition is quantified by a pA2 value of 8.9, indicating strong antagonistic activity.

In Vivo Studies

In vivo studies have demonstrated that intravenous administration of L-368,899 leads to effective inhibition of oxytocin-stimulated contractions:

- ED50 (Intravenous) : 0.35 mg/kg

- ED50 (Intraduodenal) : 7.0 mg/kg

These findings suggest that L-368,899 not only acts effectively in vitro but also retains its pharmacological activity in a living organism.

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties:

- Oral Bioavailability : Estimated at 35% in rats, 25% in dogs, and 21% in chimpanzees.

- Aqueous Solubility : Approximately 3.7 mg/mL at pH 5.0.

These characteristics make it a suitable candidate for further clinical development as a tocolytic agent.

Case Studies and Clinical Implications

Recent studies have explored the implications of L-368,899 in clinical settings:

- Tocolytic Agent Development : Due to its ability to inhibit uterine contractions, L-368,899 is being investigated as a potential oral and intravenous treatment for preterm labor.

- Social Behavior Research : The compound is also utilized in research investigating the role of oxytocin in social behaviors and pair bonding, providing insights into neuropsychiatric disorders where oxytocin signaling may be disrupted.

Comparative Table of Biological Activity

| Activity Type | Measurement | Result |

|---|---|---|

| Oxytocin Receptor Affinity | IC50 (Rat Uterus) | 8.9 nM |

| Oxytocin Receptor Affinity | IC50 (Human Uterus) | 26 nM |

| Vasopressin V1a Affinity | IC50 | 370 nM |

| Vasopressin V2 Affinity | IC50 | 570 nM |

| Inhibition of Contractions | pA2 | 8.9 |

| ED50 (i.v.) | Dose | 0.35 mg/kg |

| ED50 (intraduodenal) | Dose | 7.0 mg/kg |

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIASLNTAGRGGA-ZJPWWDJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80933504 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148927-60-0 | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148927-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 368899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-368899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.